molecular formula C20H33NO B14468196 (8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine] CAS No. 69226-86-4

(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]

Cat. No.: B14468196
CAS No.: 69226-86-4
M. Wt: 303.5 g/mol
InChI Key: OOJLLCBLFCRMTH-LHVXVHHKSA-N
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Description

(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5’-[1,3]oxazolidine] is a complex organic compound with a unique spiro structure. This compound is characterized by its hexadecahydrospiro configuration, which includes a cyclopenta[a]phenanthrene core fused with an oxazolidine ring. The stereochemistry of the compound is defined by its multiple chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5’-[1,3]oxazolidine] typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the oxazolidine ring through a spirocyclization reaction. Common reagents used in these steps include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5’-[1,3]oxazolidine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5’-[1,3]oxazolidine] has several applications in scientific research:

    Chemistry: Used as a model compound for studying spirocyclic structures and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of complex organic molecules and as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism of action of (8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5’-[1,3]oxazolidine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopentane-1,2’-[1,3]oxazolidine]: Shares the spirocyclic structure but lacks the complex phenanthrene core.

    Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5’-[1,3]oxazolidine]: Similar structure but without the methyl group at position 13.

Uniqueness

(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5’-[1,3]oxazolidine] is unique due to its specific stereochemistry and the presence of both a cyclopenta[a]phenanthrene core and an oxazolidine ring. This combination of structural features makes it a valuable compound for studying complex organic reactions and potential biological activities.

Properties

CAS No.

69226-86-4

Molecular Formula

C20H33NO

Molecular Weight

303.5 g/mol

IUPAC Name

(8'R,9'R,10'S,13'S,14'S)-13'-methylspiro[1,3-oxazolidine-5,17'-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene]

InChI

InChI=1S/C20H33NO/c1-19-10-8-16-15-5-3-2-4-14(15)6-7-17(16)18(19)9-11-20(19)12-21-13-22-20/h14-18,21H,2-13H2,1H3/t14?,15-,16+,17+,18-,19-,20?/m0/s1

InChI Key

OOJLLCBLFCRMTH-LHVXVHHKSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24CNCO4)CCC5[C@@H]3CCCC5

Canonical SMILES

CC12CCC3C4CCCCC4CCC3C1CCC25CNCO5

Origin of Product

United States

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